molecular formula C32H36ClNO8 B11934126 GTx 006;Z-Toremifene

GTx 006;Z-Toremifene

Cat. No.: B11934126
M. Wt: 598.1 g/mol
InChI Key: IWEQQRMGNVVKQW-BTKVJIOYSA-N
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Description

GTx 006;Z-Toremifene: is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. It is a nonsteroidal triphenylethylene derivative that exhibits both estrogenic and antiestrogenic properties depending on the target tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GTx 006;Z-Toremifene involves multiple steps, starting with the formation of the triphenylethylene core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: GTx 006;Z-Toremifene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

GTx 006;Z-Toremifene has a wide range of scientific research applications:

Mechanism of Action

GTx 006;Z-Toremifene exerts its effects by binding to estrogen receptors. Depending on the tissue, it can act as an estrogen agonist or antagonist. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive cancer cells. In bone and cardiovascular tissues, it acts as an agonist, promoting bone density and cardiovascular health .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Raloxifene: Used in the prevention of osteoporosis and breast cancer.

    Clomiphene: Used in the treatment of infertility.

Uniqueness of GTx 006;Z-Toremifene: this compound is unique in its ability to act as both an estrogen agonist and antagonist depending on the target tissue. This dual action makes it particularly effective in treating estrogen receptor-positive breast cancer while also providing benefits to bone and cardiovascular health .

Biological Activity

GTx 006, commonly known as Z-Toremifene, is a selective estrogen receptor modulator (SERM) that has garnered attention for its multifaceted biological activity, particularly in the treatment of advanced breast cancer and potential applications in prostate cancer management. This article delves into the biological mechanisms, clinical studies, and comparative efficacy of Z-Toremifene, supported by data tables and case studies.

Z-Toremifene functions primarily as an estrogen receptor antagonist in breast tissue, which inhibits the proliferation of estrogen-dependent tumors. However, it also exhibits agonistic properties in other tissues, such as bone and liver, where it promotes beneficial effects including:

  • Increased bone mineral density (BMD)
  • Improved lipid profiles

This dual action makes Z-Toremifene particularly useful for postmenopausal women who are at risk for osteoporosis due to estrogen deficiency. The compound is metabolized mainly by the liver enzyme CYP3A4, leading to several metabolites that may also contribute to its biological effects .

Breast Cancer Treatment

Z-Toremifene is primarily indicated for treating advanced breast cancer in postmenopausal women. Several studies have demonstrated its efficacy compared to other treatments:

StudySample SizeTreatment ArmsPrimary EndpointResults
Zejnalov et al., 2006541Toremifene (60 mg & 240 mg) vs. Tamoxifen (20 mg) & Letrozole (2.5 mg)Objective response rateToremifene 240 mg: 41.5% response; Tamoxifen: 25.6%
Lewis et al., 20101813Toremifene (60 mg) vs. Tamoxifen (20 mg)5-Year Disease-Free Survival (DFS)Both groups: 91.2% DFS
Recent Study (2013)91Toremifene (120 mg) vs. ExemestaneOverall survival & progression-free survivalToremifene: 32.3 months; Exemestane: 21.9 months .

The outcomes indicate that Z-Toremifene not only provides comparable efficacy to tamoxifen but may also offer advantages in specific patient populations.

Prostate Cancer Management

Z-Toremifene has been explored for its role in managing side effects associated with androgen deprivation therapy in prostate cancer patients. Notable findings from clinical trials include:

  • Increased BMD and reduced incidence of vertebral fractures.
  • Reduction of hot flashes and gynecomastia .

A pivotal Phase III trial involving over 1,200 men assessed the effectiveness of Z-Toremifene against placebo, focusing on fracture outcomes and quality of life improvements.

Comparative Efficacy

A comparative analysis between Z-Toremifene and other SERMs or aromatase inhibitors reveals distinct advantages:

Drug ComparisonObjective Response Rate (%)Median Duration of Remission (months)
Toremifene (240 mg) vs. Tamoxifen (20 mg)41.5 vs. 25.614.5 vs. 9.2
Toremifene (60 mg) vs. Letrozole (2.5 mg)Similar rates observedIntermediate duration .

These results underscore the potential of Z-Toremifene as a viable alternative or adjunct therapy in breast cancer treatment regimens.

Case Studies and Research Findings

Several case studies highlight the clinical relevance of Z-Toremifene:

  • Case Study on Osteoporosis Prevention : A study involving men undergoing GnRH agonist therapy demonstrated significant increases in BMD with Z-Toremifene administration compared to placebo, with a notable reduction in fracture risk over six months .
  • Efficacy Against Hormone-Refractory Breast Cancer : A randomized trial showed that Z-Toremifene provided clinical benefits over exemestane in patients resistant to non-steroidal aromatase inhibitors, suggesting its potential role in overcoming treatment resistance .

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

IUPAC Name

2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

IWEQQRMGNVVKQW-BTKVJIOYSA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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